molecular formula C21H22ClNO7 B15189037 Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- CAS No. 83357-06-6

Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)-

Cat. No.: B15189037
CAS No.: 83357-06-6
M. Wt: 435.9 g/mol
InChI Key: XZECAAXYABUBCD-XGAGZNTDSA-N
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Description

Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety linked to a phenyl ring, further connected to a chlorophenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- typically involves multiple steps, starting from readily available precursors. One common approach is the glycosylation of a phenolic compound with a protected glucosamine derivative, followed by deprotection and subsequent coupling with a chlorophenyl ketone. The reaction conditions often require the use of catalysts, such as Lewis acids, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and process optimization techniques can further improve the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or alkylated derivatives.

Scientific Research Applications

Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies on the compound’s binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- include:

    Methanone, (4-chlorophenyl)phenyl-: This compound shares a similar core structure but lacks the glucopyranosyl moiety.

    Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-: This compound has an amino group instead of the acetylamino-glucopyranosyl group.

Uniqueness

The uniqueness of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- lies in its glucopyranosyl moiety, which imparts distinct biological and chemical properties. This structural feature enhances its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

83357-06-6

Molecular Formula

C21H22ClNO7

Molecular Weight

435.9 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[4-(2-chlorobenzoyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C21H22ClNO7/c1-11(25)23-17-20(28)19(27)16(10-24)30-21(17)29-13-8-6-12(7-9-13)18(26)14-4-2-3-5-15(14)22/h2-9,16-17,19-21,24,27-28H,10H2,1H3,(H,23,25)/t16-,17-,19-,20-,21-/m1/s1

InChI Key

XZECAAXYABUBCD-XGAGZNTDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl)CO)O)O

Origin of Product

United States

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